molecular formula C33H52O5 B165224 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid CAS No. 134329-94-5

7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid

Cat. No. B165224
M. Wt: 528.8 g/mol
InChI Key: SYQQWGGBOQFINV-FBWHQHKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid, also known as KO-947, is a synthetic compound that has attracted attention in scientific research due to its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.

Biochemical And Physiological Effects

7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to have various biochemical and physiological effects. In animal studies, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been found to reduce inflammation and oxidative stress, as well as improve insulin sensitivity. Additionally, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death).

Advantages And Limitations For Lab Experiments

One advantage of using 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid in lab experiments is its relatively simple synthesis method. Additionally, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to have low toxicity in animal studies. However, one limitation of using 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for research on 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid. One area of interest is the development of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid-based therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid and its potential therapeutic applications in cancer and viral infections. Finally, the development of more soluble analogs of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid may improve its bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid involves the condensation of 3-oxocholest-4-en-2-ylamine with 5-oxoheptanoic acid. This reaction yields 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid as a white powder with a melting point of 141-143°C.

Scientific Research Applications

7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been studied for its potential therapeutic properties in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In particular, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to inhibit the replication of the hepatitis C virus and the growth of cancer cells in vitro.

properties

CAS RN

134329-94-5

Product Name

7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid

Molecular Formula

C33H52O5

Molecular Weight

528.8 g/mol

IUPAC Name

4-[2-[(2S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-2-yl]ethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C33H52O5/c1-21(2)7-6-8-22(3)26-11-12-27-25-10-9-24-19-29(34)23(16-18-38-31(37)14-13-30(35)36)20-33(24,5)28(25)15-17-32(26,27)4/h19,21-23,25-28H,6-18,20H2,1-5H3,(H,35,36)/t22-,23-,25+,26-,27+,28+,32-,33+/m1/s1

InChI Key

SYQQWGGBOQFINV-FBWHQHKGSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@@H](C[C@]34C)CCOC(=O)CCC(=O)O)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)CCOC(=O)CCC(=O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)CCOC(=O)CCC(=O)O)C

synonyms

7-(3-oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid
OOOA

Origin of Product

United States

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